3',3,5-Trifluorobiphenyl-4-carboxylic acid
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Overview
Description
3’,3,5-Trifluorobiphenyl-4-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives It is characterized by the presence of three fluorine atoms attached to the biphenyl structure, specifically at the 3’, 3, and 5 positions, and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3,5-Trifluorobiphenyl-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of 3’,3,5-Trifluorobiphenyl-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3’,3,5-Trifluorobiphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3’,3,5-Trifluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to participate in various chemical reactions, influencing pathways such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)nicotinic acid
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
3’,3,5-Trifluorobiphenyl-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C13H7F3O2 |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-1-2-7(4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18) |
InChI Key |
JYESJHWFNGFVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)C(=O)O)F |
Origin of Product |
United States |
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